molecular formula C32H44N2O6 B11653868 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione

1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione

Cat. No.: B11653868
M. Wt: 552.7 g/mol
InChI Key: WFEGSTRRUUIRTP-UHFFFAOYSA-N
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Description

1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl groups and morpholinylmethyl groups attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Octane Backbone: Starting with a suitable octane derivative, functional groups are introduced at the 1 and 8 positions.

    Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of Morpholinylmethyl Groups: Morpholinylmethyl groups are attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The methoxy and morpholinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways by altering signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(4-hydroxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione: Similar structure but with hydroxy groups instead of methoxy groups.

    1,8-Bis(4-methoxyphenyl)-2,7-bis(piperidin-4-ylmethyl)octane-1,8-dione: Similar structure but with piperidinyl groups instead of morpholinyl groups.

Uniqueness

1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione is unique due to its specific combination of methoxyphenyl and morpholinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C32H44N2O6

Molecular Weight

552.7 g/mol

IUPAC Name

1,8-bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione

InChI

InChI=1S/C32H44N2O6/c1-37-29-11-7-25(8-12-29)31(35)27(23-33-15-19-39-20-16-33)5-3-4-6-28(24-34-17-21-40-22-18-34)32(36)26-9-13-30(38-2)14-10-26/h7-14,27-28H,3-6,15-24H2,1-2H3

InChI Key

WFEGSTRRUUIRTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OC)CN4CCOCC4

Origin of Product

United States

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